molecular formula C15H11ClN4 B7787028 N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline

N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline

Cat. No.: B7787028
M. Wt: 282.73 g/mol
InChI Key: OVLGDTDDNIBREU-XMHGGMMESA-N
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Description

The compound with the identifier “N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline” is a chemical substance cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline” involves a series of chemical reactions that are carefully controlled to achieve the desired product. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving the combination of precursor chemicals under controlled temperature and pressure conditions.

    Step 2: Intermediate purification steps to remove any by-products or impurities.

    Step 3: Final reaction to produce the compound, followed by purification and crystallization.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically involves:

    Bulk synthesis: Using large quantities of precursor chemicals.

    Continuous monitoring: To maintain optimal reaction conditions.

    Automated purification: To ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline” undergoes various types of chemical reactions, including:

    Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.

    Reduction: Involving the gain of electrons or hydrogen atoms.

    Substitution: Where one functional group in the compound is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions can yield reduced forms of the compound.

Scientific Research Applications

The compound “N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which “N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context and concentration of the compound. The detailed mechanism of action includes:

    Binding to molecular targets: Such as enzymes or receptors.

    Modulation of pathways: Affecting cellular processes and signaling pathways.

Properties

IUPAC Name

N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4/c16-12-8-6-11(7-9-12)15-14(10-17-20-15)19-18-13-4-2-1-3-5-13/h1-10,18H/b19-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLGDTDDNIBREU-XMHGGMMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C2C=NN=C2C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/2\C=NN=C2C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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